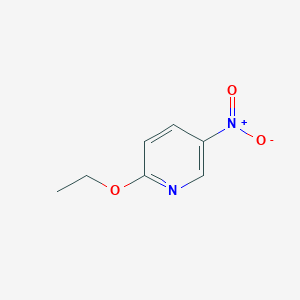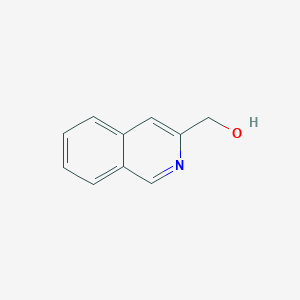
Isoquinolin-3-ilmetanol
Descripción general
Descripción
Isoquinolin-3-ylmethanol is an organic compound with the molecular formula C10H9NO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Aplicaciones Científicas De Investigación
Isoquinolin-3-ylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinolin-3-ylmethanol derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Safety and Hazards
Isoquinolin-3-ylmethanol is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isoquinolin-3-ylmethanol can be synthesized through several methods. One common approach involves the reduction of isoquinoline-3-carboxaldehyde using sodium borohydride in methanol. The reaction typically proceeds at room temperature and yields isoquinolin-3-ylmethanol as the primary product .
Industrial Production Methods: Industrial production of isoquinolin-3-ylmethanol often involves catalytic hydrogenation of isoquinoline derivatives. This method is efficient and can be scaled up for large-scale production. The reaction conditions usually include the use of a palladium catalyst and hydrogen gas under controlled pressure and temperature .
Análisis De Reacciones Químicas
Types of Reactions: Isoquinolin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to isoquinolin-3-carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to isoquinolin-3-ylmethane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Isoquinolin-3-carboxylic acid.
Reduction: Isoquinolin-3-ylmethane.
Substitution: Isoquinolin-3-yl derivatives with different functional groups.
Mecanismo De Acción
The mechanism of action of isoquinolin-3-ylmethanol involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
- Isoquinoline
- Isoquinolin-3-carboxaldehyde
- Isoquinolin-3-ylmethane
Comparison: Isoquinolin-3-ylmethanol is unique due to its hydroxyl group at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, isoquinoline lacks the hydroxyl group, making it less reactive in certain chemical reactions. Isoquinolin-3-carboxaldehyde, on the other hand, has an aldehyde group, which makes it more prone to oxidation .
Propiedades
IUPAC Name |
isoquinolin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGQQHGOFWZGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512115 | |
| Record name | (Isoquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76884-34-9 | |
| Record name | 3-Isoquinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76884-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Isoquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

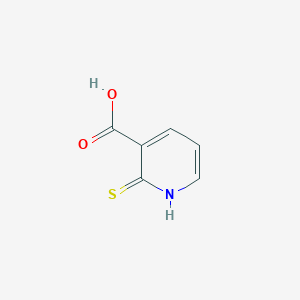
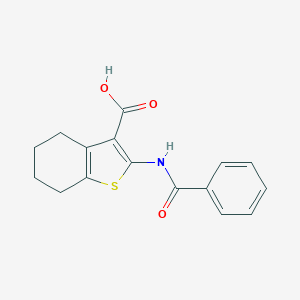
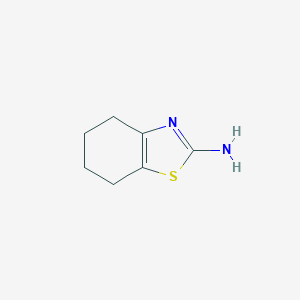
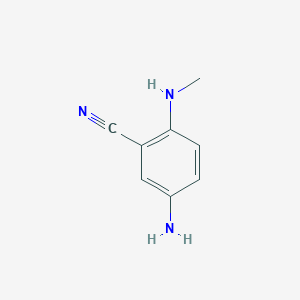
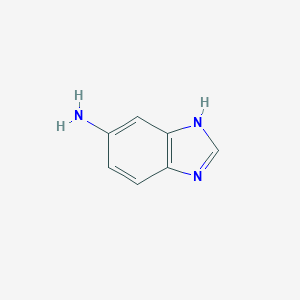
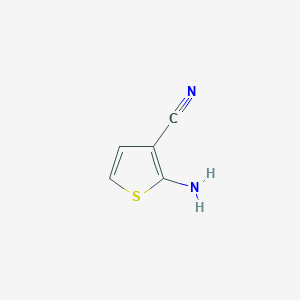
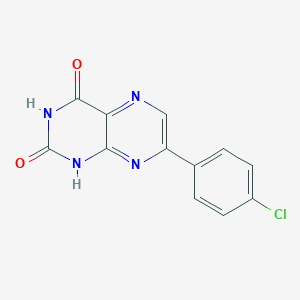
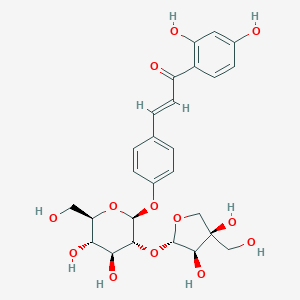
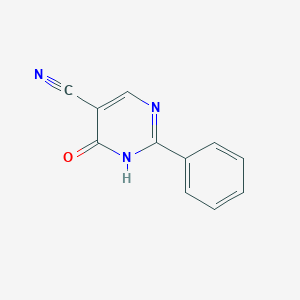

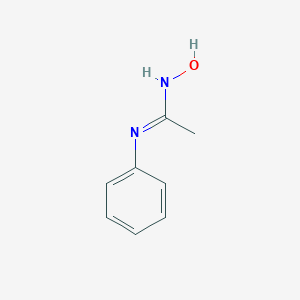
![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine](/img/structure/B183311.png)
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B183312.png)
